2-Fluoro-4-(methylthio)benzoic acid
Description
2-Fluoro-4-(methylthio)benzoic acid (C₈H₇FO₂S) is a fluorinated benzoic acid derivative featuring a methylthio (-SCH₃) group at the para position and a fluorine atom at the ortho position relative to the carboxylic acid group. The fluorine atom, being electron-withdrawing, increases the acidity of the carboxylic acid (pKa ~2.5–3.0, estimated), making it more reactive in chemical syntheses . This compound is utilized in pharmaceutical intermediates, particularly in the development of protease inhibitors and kinase-targeting agents due to its balanced electronic and steric properties .
Properties
IUPAC Name |
2-fluoro-4-methylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2S/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHHIBBDDLVVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(methylthio)benzoic acid can be achieved through several methods. One common approach involves the introduction of the fluorine atom and the methylthio group onto the benzoic acid ring. This can be done through electrophilic aromatic substitution reactions. For example, starting with 2-fluorobenzoic acid, the methylthio group can be introduced using a thiolation reaction with methylthiolating agents under suitable conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
2-Fluoro-4-(methylthio)benzoic acid is primarily used as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, making it valuable in developing new compounds with potential pharmaceutical applications.
Biology
In biological research, this compound has been utilized to study enzyme interactions and metabolic pathways . The fluorine atom enhances the binding affinity to certain biological targets, making it useful in drug design and discovery.
Industrial Applications
The compound is also employed in the production of specialty chemicals and materials. Its unique properties facilitate its use in manufacturing processes that require specific chemical characteristics.
Case Studies
-
Synthesis of Novel Antimicrobial Agents:
Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics. -
Enzyme Inhibition Studies:
A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications. -
Material Science Applications:
The compound has been explored as a precursor for creating polymers with enhanced chemical resistance due to its unique functional groups.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(methylthio)benzoic acid involves its interaction with various molecular targets. The fluorine atom and the methylthio group can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in specific biochemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-Fluoro-4-(methylthio)benzoic acid are compared below with six analogs, emphasizing substituent effects, physicochemical properties, and synthesis pathways.
Table 1: Comparative Analysis of this compound and Analogues
Key Observations:
Substituent Position and Electronic Effects :
- Fluorine Position : Ortho-fluoro substitution (as in the target compound) enhances acidity compared to meta-fluoro analogs (e.g., 3-Fluoro-4-(2-methylthiophenyl)benzoic acid) due to proximity to the -COOH group .
- Methylthio vs. Methoxy : The -SCH₃ group in the target compound increases lipophilicity (logP ~2.1) compared to -OCH₃ (logP ~1.5), favoring passive diffusion in biological systems .
Synthetic Accessibility :
- The target compound is synthesized via nucleophilic substitution reactions using 4-chlorobenzoic acid derivatives, while analogs like 3-Fluoro-4-(2-methylthiophenyl)benzoic acid require palladium-catalyzed cross-coupling, increasing cost and complexity .
- Methoxycarbonyl derivatives (e.g., 2-Fluoro-4-(methoxycarbonyl)benzoic acid) are synthesized via esterification, offering modular functionalization .
Physicochemical Properties :
- Melting Points : Thiazole-containing analogs (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid) exhibit higher melting points (139.5–140.0°C) due to rigid heterocyclic structures, whereas flexible substituents (e.g., -SCH₃) lower melting points .
- Solubility : Hydroxy and methoxy derivatives (e.g., 2-Fluoro-4-hydroxybenzoic acid) show higher aqueous solubility (>10 mg/mL) compared to methylthio analogs (<5 mg/mL) due to hydrogen bonding .
Biological Relevance: Methylthio groups in the target compound may improve metabolic stability compared to methoxy analogs, which are prone to demethylation . Fluorine substitution enhances binding affinity in enzyme-active sites, as seen in kinase inhibitors derived from 4-Fluoro-2-(phenylamino)benzoic acid .
Biological Activity
2-Fluoro-4-(methylthio)benzoic acid (FMBA) is a fluorinated benzoic acid derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer research and enzyme interactions. This compound is characterized by a fluorine atom and a methylthio group, which may influence its pharmacological properties.
Chemical Structure
The chemical structure of FMBA can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₈H₇FO₂S
- Molecular Weight : 188.20 g/mol
Enzyme Interactions
FMBA's biological activity is primarily linked to its interactions with various enzymes and metabolic pathways. The presence of the fluorine atom can enhance the compound's affinity for certain targets, potentially altering enzymatic processes. For instance, fluorinated compounds are known to mimic natural substrates, which can lead to selective inhibition of specific enzymes involved in metabolic pathways related to cancer cell survival .
Anticancer Potential
Recent studies have highlighted FMBA's potential as an anticancer agent. It has been shown to interact with anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are overexpressed in many cancers. The binding affinity of FMBA to these proteins can induce cell death in cancer cells that rely on these proteins for survival .
Table 1: Binding Affinity of FMBA Derivatives
| Compound | Target Protein | Binding Affinity (K_i in nM) |
|---|---|---|
| FMBA | Mcl-1 | 100 |
| FMBA | Bfl-1 | 120 |
This data suggests that modifications to the benzoic acid structure can significantly affect binding affinities and selectivity towards different protein targets.
Case Studies
A notable case study involved the evaluation of FMBA derivatives for their ability to inhibit cell proliferation in lymphoma cell lines. The results indicated that compounds with similar structural motifs to FMBA exhibited enhanced cytotoxic effects, demonstrating the importance of the methylthio group in maintaining biological activity .
The mechanism by which FMBA exerts its biological effects involves several pathways:
- Inhibition of Anti-apoptotic Proteins : By binding to Mcl-1 and Bfl-1, FMBA disrupts their function, leading to increased apoptosis in cancer cells.
- Metabolic Pathway Modulation : The fluorine substitution may alter the metabolic fate of the compound, enhancing its efficacy against specific cancer types through bioisosterism principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
